N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide

Description

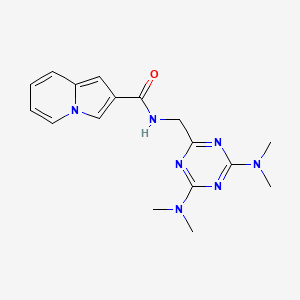

This compound is a heterocyclic organic molecule featuring a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. A methylene bridge connects this triazine moiety to an indolizine-2-carboxamide group. Indolizine, a bicyclic system with fused pyrrole and pyridine rings, confers unique electronic and steric properties, while the triazine core is known for its role in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]indolizine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O/c1-22(2)16-19-14(20-17(21-16)23(3)4)10-18-15(25)12-9-13-7-5-6-8-24(13)11-12/h5-9,11H,10H2,1-4H3,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHRSSAJUZUPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a triazine ring substituted with dimethylamino groups and an indolizine moiety. Its molecular formula is , with a molecular weight of approximately 286.34 g/mol. The structure is significant for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways through specific binding to molecular targets such as enzymes and receptors. The compound's structure allows it to act as a ligand for various biological receptors, leading to the following effects:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It interacts with receptor sites to either activate or inhibit their functions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that indolizines containing triazine moieties can effectively target mitotic events in cancer cells, demonstrating potential as new leads for developing antitumoral agents .

Antiparasitic Activity

A series of triazine derivatives have been evaluated for their activity against Trypanosoma rhodesiense in animal models. The results suggest that modifications in the chemical structure can enhance pharmacological efficacy against parasitic infections .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of indolizine derivatives, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating strong antitumor potential.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.4 |

| MCF7 (Breast Cancer) | 6.8 |

| HeLa (Cervical Cancer) | 4.9 |

Study 2: Antiparasitic Activity

Another investigation focused on the compound's antiparasitic effects against Trypanosoma species. The study revealed that the compound exhibited significant activity at lower concentrations compared to standard treatments.

| Treatment | EC50 (µM) |

|---|---|

| N-(Triazine derivative) | 12.0 |

| Standard Drug (e.g., Benznidazole) | 15.0 |

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights several compounds with partial structural or functional similarities. Below is a detailed analysis:

2.1 Triazine Derivatives

- N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-methylformamide (CAS 20028-88-0) Structure: Shares the 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl group but replaces the indolizine-carboxamide with a methylformamide group. Molecular Weight: 224.26 g/mol (vs. ~360–380 g/mol estimated for the target compound).

- Methyl 3-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-2-thiophenecarboxylate (Thifensulfuron-methyl) Structure: A sulfonylurea herbicide with a triazine core. Key Contrast: The target compound lacks the sulfonylurea bridge and thiophene group, which are critical for herbicidal activity .

2.2 Carboxamide-Containing Compounds

- 5-(3,3-Dimethyltriazeno)imidazole-4-carboxamide Structure: Features an imidazole-carboxamide group linked to a triazeno moiety. Comparison: While both compounds have carboxamide groups, the indolizine system in the target compound provides greater π-conjugation, which may enhance stability and intermolecular interactions .

Research Findings and Hypothetical Data

Based on structural analogs, hypothetical properties of the target compound can be inferred:

| Property | Target Compound | N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-methylformamide | Thifensulfuron-methyl |

|---|---|---|---|

| Molecular Weight | ~360–380 g/mol (estimated) | 224.26 g/mol | 387.39 g/mol |

| Core Functional Groups | Triazine + indolizine | Triazine + formamide | Triazine + sulfonylurea |

| Potential Applications | Kinase inhibition (hypothetical) | Unknown (limited data) | Herbicide |

Critical Analysis of Evidence Limitations

- The provided evidence lacks direct studies on the target compound. References to triazine derivatives (e.g., ) are structurally related but functionally distinct.

- No pharmacological or agrochemical data for the indolizine-carboxamide moiety are available in the provided materials, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.